

Application Notes and Protocols for In Vitro Assays Using NTRC 0066-0

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Compound of Interest

Compound Name: NTRC 0066-0

Cat. No.: B15605873

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Introduction

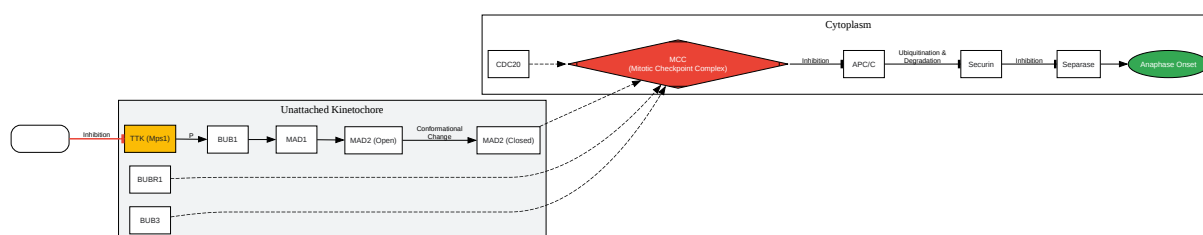
NTRC 0066-0 is a potent and highly selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1). TTK is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2][3][4] Inhibition of TTK by **NTRC 0066-0** overrides the SAC, leading to chromosomal mis-segregation and subsequent mitotic catastrophe and apoptosis in cancer cells.[5] These characteristics make **NTRC 0066-0** a compelling compound for cancer research and therapeutic development, particularly in tumors exhibiting chromosomal instability or specific genetic backgrounds, such as those with mutations in CTNNB1 (β -catenin).[6]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of **NTRC 0066-0**, along with representative data and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Inhibition of the Spindle Assembly Checkpoint

The spindle assembly checkpoint is a signaling pathway that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. TTK plays a pivotal role in

this process by phosphorylating several key proteins at the kinetochores of unattached chromosomes. This phosphorylation cascade leads to the formation of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C). [1][7][8] By inhibiting TTK, **NTRC 0066-0** prevents the formation of the MCC, leading to premature activation of the APC/C, sister chromatid separation errors, and ultimately, cell death.



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Caption: Spindle Assembly Checkpoint Signaling Pathway and Inhibition by **NTRC 0066-0**.

Quantitative Data Summary

The inhibitory activity of **NTRC 0066-0** has been quantified in both enzymatic and cell-based assays across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the sub-nanomolar potency against its target kinase and potent anti-proliferative effects in various cancer contexts.

Assay Type	Target/Cell Line	IC50 (nM)	Reference(s)
Enzymatic Assay	TTK Kinase	0.9	[9]
Cell Proliferation	MOLT-4 (Leukemia)	30	[10]
HCT 116 (Colon)	37		
LoVo (Colorectal)	40		
A-172 (Glioblastoma)	51		
A427 (Lung)	Varies (sensitive)	[6]	
MDA-MB-231 (Breast)	Varies	[6][10]	
GBM Cell Lines	~20 - 40	[11]	
Average (66 lines)	96	[10]	
Range (diverse)	11 - 290	[9][10]	

Experimental Protocols

Cell Proliferation Assay

This protocol is designed to determine the IC50 value of **NTRC 0066-0** in a cancer cell line of interest. The assay measures the reduction in cell viability upon treatment with the compound.

Materials:

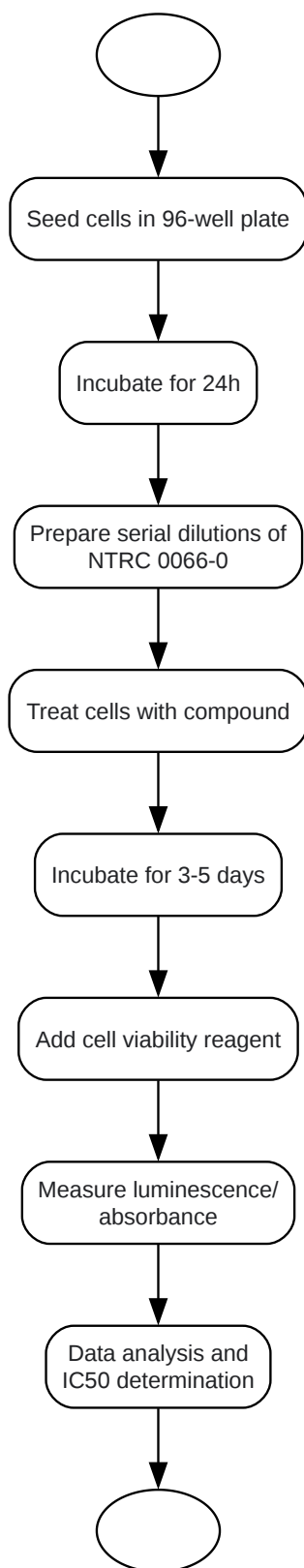
- Cancer cell line of interest
- Complete cell culture medium
- **NTRC 0066-0** stock solution (e.g., 10 mM in DMSO)
- 96-well clear-bottom cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin-based reagents)

- Plate reader (luminescence or absorbance, depending on the chosen reagent)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA

Protocol:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 μ L of complete culture medium.
 - Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a serial dilution of **NTRC 0066-0** in complete culture medium. A common starting concentration is 10 μ M, with 10-12 dilution points (e.g., 1:3 serial dilutions).
 - Include a vehicle control (DMSO at the same final concentration as the highest **NTRC 0066-0** concentration) and a no-cell control (medium only).
 - Carefully remove the medium from the wells and add 100 μ L of the prepared compound dilutions or controls.
- Incubation:
 - Incubate the plate for 72 to 120 hours (3 to 5 days) at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
- Viability Assessment (using CellTiter-Glo® as an example):
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add 100 μ L of CellTiter-Glo® reagent to each well.

- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the average background luminescence (no-cell control) from all other measurements.
 - Normalize the data to the vehicle control (set to 100% viability).
 - Plot the normalized viability against the logarithm of the **NTRC 0066-0** concentration.
 - Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.



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Caption: Experimental Workflow for Cell Proliferation Assay.

In Vitro TTK Kinase Activity Assay

This protocol provides a general method for measuring the enzymatic activity of TTK and its inhibition by **NTRC 0066-0**. This assay typically measures the transfer of phosphate from ATP to a substrate peptide.

Materials:

- Recombinant human TTK enzyme
- TTK substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
- **NTRC 0066-0** stock solution
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP solution
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- White, opaque 96-well or 384-well plates
- Luminometer

Protocol:

- Reagent Preparation:
 - Prepare a serial dilution of **NTRC 0066-0** in kinase assay buffer.
 - Prepare a solution of TTK enzyme in kinase assay buffer.
 - Prepare a solution of the substrate and ATP in kinase assay buffer. The final ATP concentration should be close to its K_m for TTK for accurate IC₅₀ determination.
- Assay Setup:
 - Add the **NTRC 0066-0** dilutions or vehicle control to the wells of the assay plate.

- Add the TTK enzyme to each well, except for the no-enzyme control wells.
- Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.
- Kinase Reaction Initiation:
 - Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
 - Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
- Signal Detection (using ADP-Glo™):
 - Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
 - Measure the luminescence using a luminometer.
- Data Analysis:
 - Subtract the background signal (no-enzyme control) from all measurements.
 - Normalize the data to the vehicle control (set to 100% kinase activity).
 - Plot the percent kinase activity against the logarithm of the **NTRC 0066-0** concentration.
 - Fit the data to a 4PL curve to determine the IC50 value.

Mitotic Checkpoint Override Assay

This assay determines the ability of **NTRC 0066-0** to override a mitotic arrest induced by a microtubule-destabilizing agent like nocodazole.

Materials:

- HeLa or other suitable cell line
- Complete cell culture medium
- Nocodazole
- **NTRC 0066-0**
- MG132 (proteasome inhibitor, as a control)
- Fixative (e.g., 4% paraformaldehyde)
- DNA stain (e.g., DAPI)
- Fluorescence microscope

Protocol:

- Mitotic Arrest:
 - Seed cells on coverslips in a multi-well plate.
 - Treat cells with nocodazole (e.g., 100 ng/mL) for 16-18 hours to induce mitotic arrest.
- Compound Treatment:
 - To the mitotically arrested cells, add different concentrations of **NTRC 0066-0**.
 - Include a positive control for checkpoint override (e.g., another known SAC inhibitor) and a negative control (vehicle).
 - Include a condition with **NTRC 0066-0** and MG132 to confirm that mitotic exit is proteasome-dependent.
- Incubation and Fixation:
 - Incubate for 2-4 hours.

- Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
- Staining and Imaging:
 - Wash the cells with PBS and stain with DAPI for 5 minutes.
 - Mount the coverslips on microscope slides.
 - Image the cells using a fluorescence microscope.
- Data Analysis:
 - Quantify the mitotic index by counting the percentage of cells with condensed and aligned chromosomes (metaphase-like) versus decondensed chromosomes (anaphase/telophase-like or interphase).
 - A decrease in the mitotic index in the presence of **NTRC 0066-0** indicates a checkpoint override.

Conclusion

NTRC 0066-0 is a valuable tool for studying the spindle assembly checkpoint and for investigating novel anti-cancer strategies. The protocols provided here offer a starting point for characterizing the in vitro activity of this potent TTK inhibitor. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions. The provided diagrams and data serve as a reference for understanding the mechanism of action and expected outcomes of in vitro assays with **NTRC 0066-0**.

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